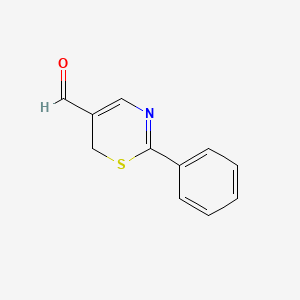![molecular formula C12H15Cl2NO2S B14474721 ({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid CAS No. 70629-22-0](/img/structure/B14474721.png)
({4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is a compound known for its significant role in medicinal chemistry, particularly as a metabolite of the anticancer agent chlorambucil. This compound, often referred to as phenylacetic acid mustard, exhibits high antitumor activity and has been extensively studied for its chemical properties and biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid typically involves the protection of 4-aminobenzoic acid through methyl esterification, followed by the addition of two 2-hydroxyethyl groups using ethylene oxide . The intermediate product is then subjected to further reactions to introduce the bis(2-chloroethyl)amino group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale-up, yield, and purity.
化学反应分析
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolytically stable but can undergo hydrolysis under certain conditions.
Nucleophilic Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, forming various adducts with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as 2’-deoxyribonucleosides, which react with the compound to form various products.
Hydrolytic Agents: Conditions that promote hydrolysis, such as acidic or basic environments.
Major Products Formed
The major products formed from the reactions of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid include various nucleoside adducts and hydrolysis products .
科学研究应用
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid has several scientific research applications:
作用机制
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid involves the formation of an aziridinium ion intermediate through an intramolecular attack by the unprotonated nitrogen. This intermediate then reacts with external nucleophiles, such as DNA bases, leading to the formation of covalent adducts. These adducts can cause DNA cross-linking, resulting in cytotoxic and mutagenic effects .
相似化合物的比较
Similar Compounds
Chlorambucil: The parent compound from which {4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is derived.
Melphalan: Another nitrogen mustard with similar anticancer properties.
Phenylacetic Acid Mustard: A closely related compound with similar reactivity and biological effects.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}sulfanyl)acetic acid is unique due to its specific structure, which allows it to form stable aziridinium ion intermediates and react with nucleophiles in a controlled manner. This stability and reactivity make it a valuable compound for studying the mechanisms of action of nitrogen mustards and their potential therapeutic applications .
属性
CAS 编号 |
70629-22-0 |
|---|---|
分子式 |
C12H15Cl2NO2S |
分子量 |
308.2 g/mol |
IUPAC 名称 |
2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-5-7-15(8-6-14)10-1-3-11(4-2-10)18-9-12(16)17/h1-4H,5-9H2,(H,16,17) |
InChI 键 |
QXXXYCVOJSTZFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



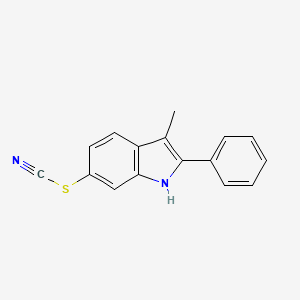

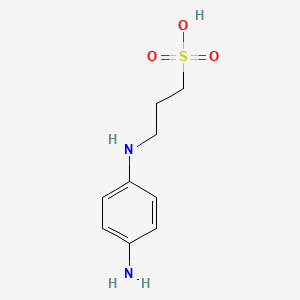
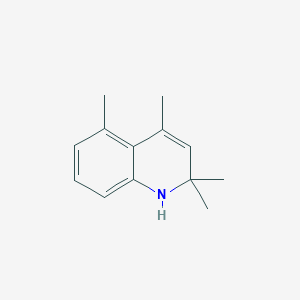
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
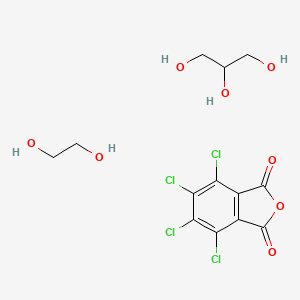

![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

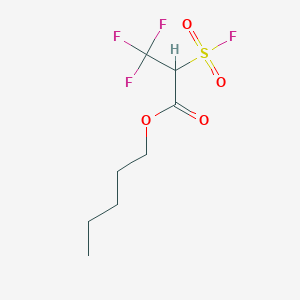

![1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one](/img/structure/B14474732.png)
